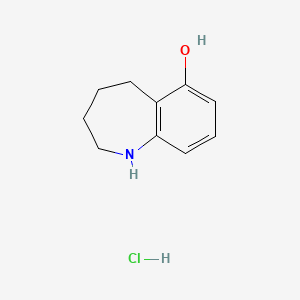

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

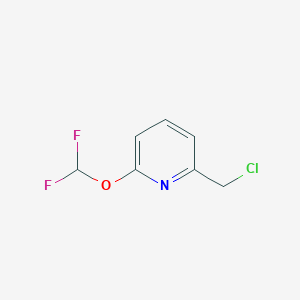

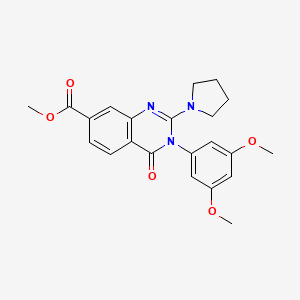

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol hydrochloride is a chemical compound with the CAS Number: 2411270-28-3 . It has a molecular weight of 199.68 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol hydrochloride include a molecular weight of 199.68 . The related compound 2,3,4,5-Tetrahydro-1H-2-benzazepin-6-ol has a density of 1.1±0.1 g/cm3, boiling point of 305.5±37.0 °C at 760 mmHg, and a flash point of 144.9±17.2 °C .Scientific Research Applications

Hepatoprotective Effects

EN300-7563241 has been investigated for its hepatoprotective properties. In a study using rats, the compound (referred to as KF-14363) demonstrated positive effects on liver regeneration, nucleic acid levels, mitochondrial respiration activity, and hepatic energy metabolism after partial hepatectomy . Researchers are keen on exploring its potential in liver-related disorders.

Dopamine Receptor Modulation

EN300-7563241 belongs to the benzazepine family, which includes compounds with dopamine receptor activity. Specifically, R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (nor-methyl-SCH23390) and R-(+)-2,3,4,5-tetrahydro-8-iodo-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrochloride (iodo-SCH23390) are structurally related compounds that affect GIRK channels . EN300-7563241’s role in dopamine signaling warrants further exploration.

Synthetic Chemistry

The hydrogenation of benzazepines, including EN300-7563241, has attracted attention in synthetic chemistry. For instance, 3-phenylpropan-1-amine has been used to synthesize 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one. This reaction involves acylation with methyl chloroformate followed by cyclization using CF3SO3H . Researchers explore these transformations for drug development and other applications.

Safety and Hazards

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-6-3-5-9-8(10)4-1-2-7-11-9;/h3,5-6,11-12H,1-2,4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRUDNYOXHDJKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C(=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-1-benzazepin-6-ol;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)

![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)

![(5-Fluoropyridin-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2744141.png)

![[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2744145.png)